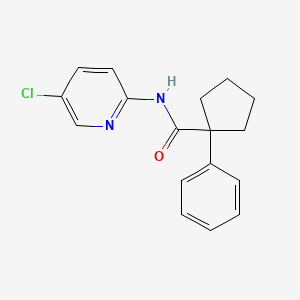
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide, also known as CPPC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that is widely expressed in the central nervous system.
Applications De Recherche Scientifique
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide has been widely used in scientific research as a tool to investigate the role of mGluR5 in various physiological and pathological processes. For example, N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide has been used to study the effects of mGluR5 activation on synaptic plasticity, learning, and memory. It has also been used to investigate the role of mGluR5 in drug addiction, anxiety, depression, and other neuropsychiatric disorders.
Mécanisme D'action
N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide acts as a selective agonist of mGluR5, which is a G protein-coupled receptor that is coupled to the Gq/11 protein. Activation of mGluR5 leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to produce inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum (ER), leading to the release of calcium ions (Ca2+) from the ER into the cytosol. Ca2+ then activates various downstream signaling pathways, including the activation of protein kinase C (PKC) and the modulation of ion channels and transporters.
Biochemical and Physiological Effects:
Activation of mGluR5 by N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, the modulation of neurotransmitter release, and the regulation of gene expression. For example, activation of mGluR5 has been shown to enhance long-term potentiation (LTP) and long-term depression (LTD), which are two forms of synaptic plasticity that are thought to underlie learning and memory. Activation of mGluR5 has also been shown to modulate the release of various neurotransmitters, including glutamate, GABA, and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide is its selectivity for mGluR5, which allows for the specific activation of this receptor without affecting other receptors or ion channels. This selectivity makes N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide a valuable tool for investigating the role of mGluR5 in various physiological and pathological processes. However, one of the limitations of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide is its relatively low potency, which requires high concentrations of the compound to achieve significant effects. This limitation can be overcome by using more potent mGluR5 agonists, such as CHPG or DHPG.
Orientations Futures
There are several future directions for the use of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide in scientific research. One direction is to investigate the role of mGluR5 in various neuropsychiatric disorders, such as autism, schizophrenia, and Alzheimer's disease. Another direction is to develop more potent and selective mGluR5 agonists that can be used as therapeutic agents for these disorders. Additionally, the use of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide in combination with other compounds, such as NMDA receptor antagonists or AMPA receptor modulators, may provide insights into the complex interactions between different neurotransmitter systems in the brain.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 1-phenylcyclopentanone in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction proceeds through an amide bond formation, resulting in the formation of N-(5-chloro-2-pyridinyl)-1-phenylcyclopentanecarboxamide as a white crystalline solid with a melting point of 210-212°C.
Propriétés
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-8-9-15(19-12-14)20-16(21)17(10-4-5-11-17)13-6-2-1-3-7-13/h1-3,6-9,12H,4-5,10-11H2,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVOHGOELPRFRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloropyridin-2-yl)-1-phenylcyclopentanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

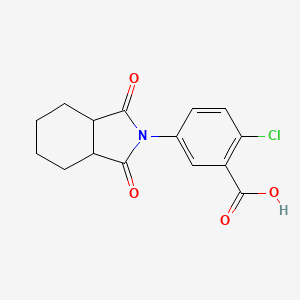
![4-chloro-3-{[(4-methylphenyl)amino]sulfonyl}-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B5203838.png)
![N-(4-cyanophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5203846.png)
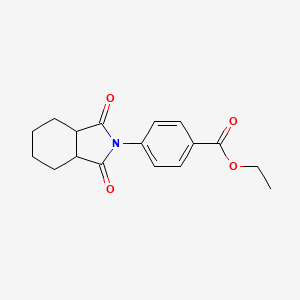

![1-[3-(2,4-dichlorophenoxy)propyl]pyrrolidine](/img/structure/B5203864.png)
![N-ethyl-1-[2-(3-fluorophenyl)ethyl]-6-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B5203872.png)
![2-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}benzoic acid](/img/structure/B5203875.png)
![ethyl 5-(3-chlorophenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B5203880.png)
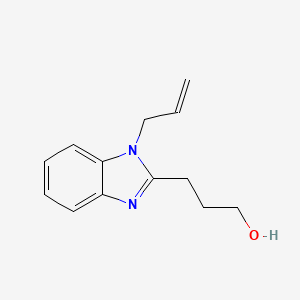
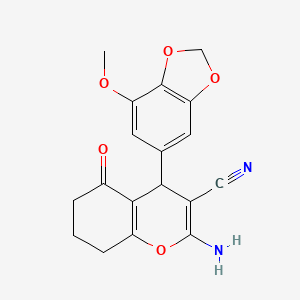
![1-(2,2-dimethylpropyl)-N-[4-(3-pyridinyloxy)phenyl]-4-piperidinecarboxamide](/img/structure/B5203915.png)
![8-ethoxy-4,4-dimethyl-5-{[(1-methyl-1H-imidazol-2-yl)thio]acetyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5203917.png)
![1-sec-butyl-4-[(3-methylphenoxy)acetyl]piperazine oxalate](/img/structure/B5203918.png)